molecular formula C21H17N3OS B2912120 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034477-21-7

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2912120
CAS No.: 2034477-21-7
M. Wt: 359.45
InChI Key: FPTSVKAADLEDBA-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a pyrrole moiety at the 4-position of the benzene ring and a thiophen-3-yl-substituted pyridinemethyl group as the amide substituent.

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic derivative that incorporates a pyrrole and thiophene moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N4S\text{C}_{17}\text{H}_{16}\text{N}_4\text{S}

This structure includes:

  • A pyrrole ring.
  • A thiophene ring attached to a pyridine moiety.
  • A benzamide functional group.

Antimicrobial Activity

Research indicates that derivatives of pyrrole and benzamide have significant antimicrobial properties. In one study, related compounds demonstrated Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, pyrrole benzamide derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL .

Antiviral Activity

The compound's structural elements suggest potential antiviral activity. Notably, similar compounds have shown efficacy against viruses such as HIV and herpes simplex virus (HSV). For example, some pyrazole derivatives have been reported to exhibit IC50 values as low as 0.02 μM against HIV . While specific data on the compound is limited, its structural analogs suggest a promising avenue for antiviral research.

Anticancer Activity

The benzamide core is often associated with anticancer properties. Compounds with similar structures have been identified as inhibitors of various cancer-related pathways. For instance, certain benzamides have been shown to inhibit RET kinase activity, which is crucial in various cancers . The potential for this compound to act as a RET kinase inhibitor warrants further investigation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act by inhibiting specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that lead to cell death in pathogens or cancer cells.
  • DNA Interaction : Some heterocycles can intercalate into DNA, disrupting replication in rapidly dividing cells such as bacteria or cancer cells.

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar compounds:

StudyCompoundActivityIC50/MIC Values
Pyrrole-Benzamide DerivativesAntibacterialMIC: 3.12 - 12.5 μg/mL
Pyrazole DerivativesAntiviral (HIV)IC50: 0.02 μM
Benzamide DerivativesAnticancer (RET Kinase Inhibition)IC50: Varies by compound

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and inferred properties:

Structural and Functional Group Analysis

Compound Name / ID Key Substituents Molecular Weight (g/mol) Bioactivity / Application Synthesis Yield
Target Compound 4-(1H-pyrrol-1-yl), N-((2-(thiophen-3-yl)pyridin-4-yl)methyl) Not provided Unknown (inferred receptor ligand) Not reported
3i 4-(thiophen-3-yl), N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl) ~550 (estimated) D3 receptor ligand 55%
3j 4-(thiophen-3-yl), N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl) ~550 (estimated) D3 receptor ligand Similar to 3i
9c 4-(thiophen-3-yl), N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl) ~480 (estimated) Not specified 33%
Compound 4-(thiophen-2-yl), N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl) 446.6 Not specified Not reported

Key Observations

Heterocyclic Substituents: The target compound uniquely incorporates a pyrrole ring, which may enhance electron-rich aromatic interactions compared to piperazine or diazepane groups in analogs like 3i, 3j, and 9c. Thiophene Position: The thiophen-3-yl group in the target compound contrasts with the thiophen-2-yl in ’s analog. This positional difference could alter steric and electronic interactions with biological targets, as 3-substituted thiophenes may exhibit distinct conformational flexibility .

Synthesis Complexity: The target compound’s synthesis likely involves coupling a pyrrole-containing benzoyl chloride with a thiophen-3-yl-pyridinemethyl amine, analogous to methods in and .

Pharmacological Implications: Piperazine-based analogs (3i, 3j): The methoxy-phenylpiperazine groups in these compounds are critical for D3 receptor binding, as demonstrated in their evaluation as ligands.

Research Findings and Limitations

  • Data Gaps: No direct data on the target compound’s solubility, stability, or bioactivity are available in the provided evidence. Comparisons rely on structural analogs, limiting conclusive insights.

Properties

IUPAC Name

4-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-21(17-3-5-19(6-4-17)24-10-1-2-11-24)23-14-16-7-9-22-20(13-16)18-8-12-26-15-18/h1-13,15H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTSVKAADLEDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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